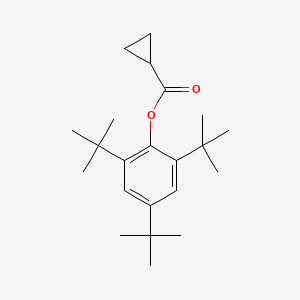
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one is a heterocyclic compound that features an oxazinone ring substituted with a hydroxy group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one.
Reduction: Formation of 6-hydroxy-2-(4-aminophenyl)-4H-1,3-oxazin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group can enhance its binding affinity to certain targets, while the oxazinone ring can provide stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-(4-aminophenyl)-4H-1,3-oxazin-4-one: Similar structure but with an amino group instead of a nitro group.
6-Oxo-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one is unique due to the combination of its hydroxy and nitrophenyl groups, which can impart distinct chemical and biological properties. This combination can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111860-84-5 |
|---|---|
Formule moléculaire |
C10H6N2O5 |
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
4-hydroxy-2-(4-nitrophenyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C10H6N2O5/c13-8-5-9(14)17-10(11-8)6-1-3-7(4-2-6)12(15)16/h1-5,13H |
Clé InChI |
PIBCGTYJQWHYRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CC(=O)O2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



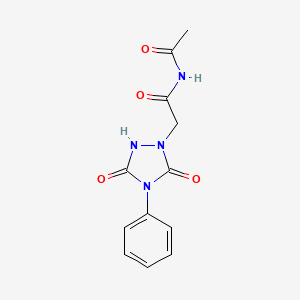
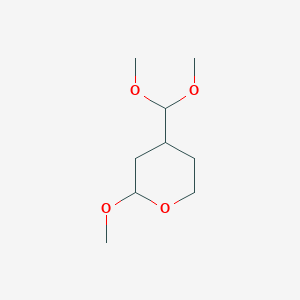
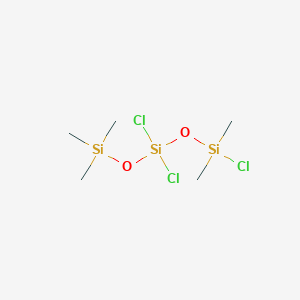

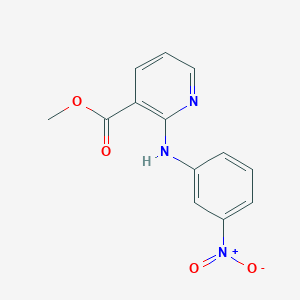
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
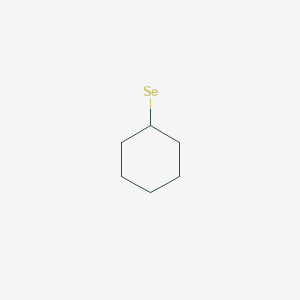

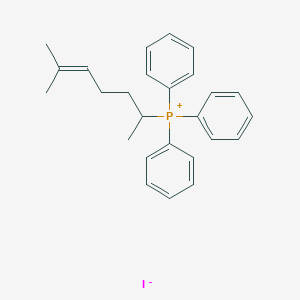

silane](/img/structure/B14308830.png)
